Des Carbaldehyde Alcaftadine

概要

説明

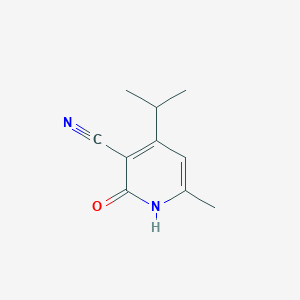

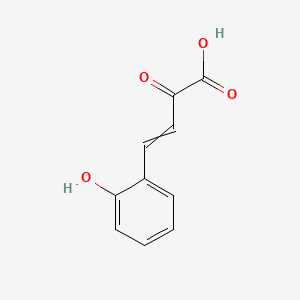

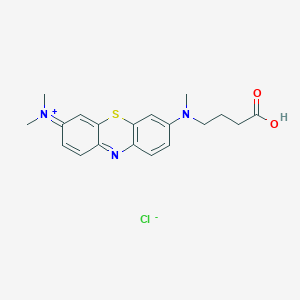

Des Carbaldehyde Alcaftadine is a derivative and impurity of Alcaftadine, which is primarily used to prevent eye irritation caused by allergic conjunctivitis. Alcaftadine itself is a histamine H1 receptor antagonist . This compound shares a similar chemical structure but lacks the aldehyde group present in Alcaftadine.

作用機序

Target of Action

Des Carbaldehyde Alcaftadine, also known as Alcaftadine, is a H1 histamine receptor antagonist . It exhibits a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors . The primary role of these receptors is to mediate the effects of histamine, a compound that is involved in local immune responses and acts as a neurotransmitter. By antagonizing these receptors, Alcaftadine can prevent the effects of histamine, such as itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine works by inhibiting the release of histamine from mast cells . It also decreases chemotaxis and inhibits eosinophil activation . This means that it prevents the movement of eosinophils, a type of white blood cell, towards the site of inflammation. By doing so, it helps to reduce the symptoms of allergic reactions.

Biochemical Pathways

The biochemical pathways affected by Alcaftadine primarily involve the histamine signaling pathway . Histamine, when released from mast cells, binds to histamine receptors (such as H1, H2, and H4) and triggers a cascade of reactions that lead to the symptoms of an allergic reaction. Alcaftadine, by acting as an antagonist of these receptors, prevents histamine from binding and thus interrupts this pathway .

Pharmacokinetics

Following bilateral topical ocular administration of Alcaftadine ophthalmic solution, the mean plasma Cmax of Alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of Alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of Alcaftadine and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The molecular and cellular effects of Alcaftadine’s action result in the prevention of itching associated with allergic conjunctivitis . By blocking the histamine receptor and inhibiting the release of histamine from mast cells, Alcaftadine reduces itching and redness of the eyes, and reduces recruitment of eosinophils after exposure to an allergen .

生化学分析

Biochemical Properties

Des Carbaldehyde Alcaftadine interacts with the H1 histamine receptor, acting as an antagonist . By blocking this receptor, this compound reduces itching and redness of the eyes, and decreases the recruitment of eosinophils after exposure to an allergen .

Cellular Effects

This compound has been shown to have effects on human corneal epithelial cells (HCECs) and cultured conjunctival epithelial cells . It has been found to be least cytotoxic among other anti-allergic agents, and it significantly reduces the gene expressions of allergic cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . This leads to decreased chemotaxis and inhibition of eosinophil activation .

Temporal Effects in Laboratory Settings

Following bilateral topical ocular administration of this compound, the mean plasma concentration of the active carboxylic acid metabolite was approximately 3 ng/mL and occurred at 1 hour after dosing . Plasma concentrations of the carboxylic acid metabolite were below the lower limit of quantification (100 pg/mL) by 12 hours after dosing .

Metabolic Pathways

This compound is metabolized by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . This suggests that it is involved in metabolic pathways mediated by these enzymes.

準備方法

The synthesis of Des Carbaldehyde Alcaftadine involves several steps:

Starting Material: The synthesis begins with the preparation of 6,11-dihydro-5H-imidazobenzazepine.

Reaction with Piperidine: This intermediate is then reacted with 1-methyl-4-piperidinylidene to form the core structure.

Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pH, are crucial for the efficient synthesis of this compound.

化学反応の分析

Des Carbaldehyde Alcaftadine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form Alcaftadine by introducing an aldehyde group.

Reduction: Reduction reactions can modify the imidazobenzazepine ring structure.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Des Carbaldehyde Alcaftadine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of Alcaftadine and other related compounds.

Biology: Studies on its biological activity help in understanding the pharmacological properties of Alcaftadine.

Medicine: Research on this compound contributes to the development of new antihistamines and treatments for allergic conjunctivitis.

Industry: It is used in the pharmaceutical industry for the production of Alcaftadine and its derivatives.

類似化合物との比較

Des Carbaldehyde Alcaftadine is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Alcaftadine: The parent compound, which contains an aldehyde group and is used as an antihistamine.

Olopatadine: Another histamine H1 receptor antagonist used for similar indications.

Ketotifen: A dual-action antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis

This compound’s uniqueness lies in its structural modification, which provides insights into the structure-activity relationship of antihistamines.

特性

IUPAC Name |

11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13,15,17H,6-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVVDCZCMHQYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2C3=CC=CC=C3CCN4C2=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)

![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B3322516.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)